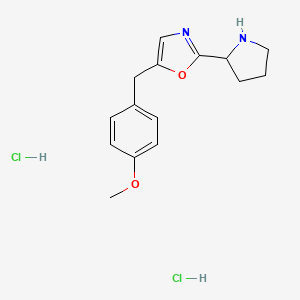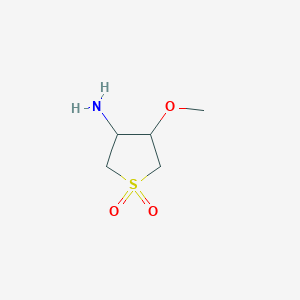
4-Methoxy-1,1-dioxothiolan-3-amine
Vue d'ensemble
Description
4-Methoxy-1,1-dioxothiolan-3-amine (4-MDA) is an organic compound with a variety of applications in scientific research. It is a cyclic thioether amine that can be synthesized in the laboratory and is used as a building block for the synthesis of other compounds. It has been used in a variety of research applications, including in vitro and in vivo studies, and has a wide range of biochemical and physiological effects. This article will discuss the synthesis method, research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for the use of 4-MDA.
Applications De Recherche Scientifique
- Pesticide Synthesis
- Field : Chemistry
- Application Summary : Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, a compound similar to 4-Methoxy-1,1-dioxothiolan-3-amine, is synthesized and used as a pesticide .
- Method of Application : The synthesis of this compound is based on the interaction between the corresponding amine and CS2 in the presence of a strong base . The reaction between amines and carbon disulfide involves catalysis by a strong base .
- Results : The synthesized potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate is an effective fungicide with selective action .
-
Antioxidant Applications
- Field : Biochemistry
- Application Summary : Metal salts of heterocyclic dithiocarbamates (DTC), which are structurally similar to 4-Methoxy-1,1-dioxothiolan-3-amine, are of potential interest in applications such as antioxidants .
- Method of Application : The synthesis of these compounds is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .
- Results : The synthesized compounds have shown potential as effective antioxidants .
-
Antiviral Applications
- Field : Pharmacology
- Application Summary : Indole derivatives, which share a similar structure to 4-Methoxy-1,1-dioxothiolan-3-amine, have been found to possess various biological activities, including antiviral properties .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific derivative and the virus being targeted .
- Results : Certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-HIV Applications
- Field : Pharmacology
- Application Summary : Certain derivatives of indole, which share a similar structure to 4-Methoxy-1,1-dioxothiolan-3-amine, have shown significant anti-HIV activity .
- Method of Application : The specific methods of application or experimental procedures would depend on the specific derivative and the virus being targeted .
- Results : Among the synthesized derivatives, derivative (4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone (76) showed significant anti-HIV activity with selectivity index (SI) 483 and IC 50 (0.53 μM) .
-
Catalysis
- Field : Chemistry
- Application Summary : Metal salts of heterocyclic dithiocarbamates (DTC), which are structurally similar to 4-Methoxy-1,1-dioxothiolan-3-amine, are of potential interest in applications such as catalysis .
- Method of Application : The synthesis of these compounds is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .
- Results : The synthesized compounds have shown potential as effective catalysts .
Propriétés
IUPAC Name |
4-methoxy-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPQFSZQKZLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221932 | |
| Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,1-dioxothiolan-3-amine | |
CAS RN |
1785763-46-3 | |
| Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



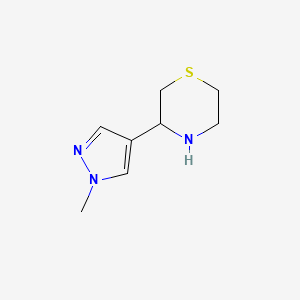
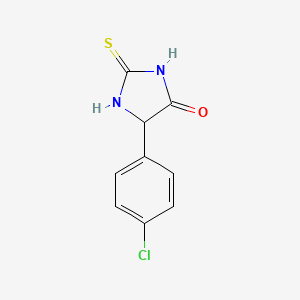
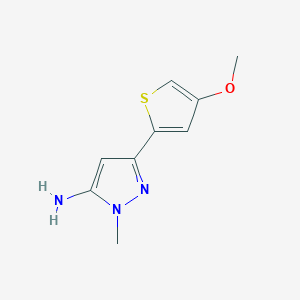
![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1431859.png)
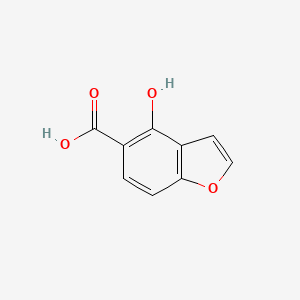
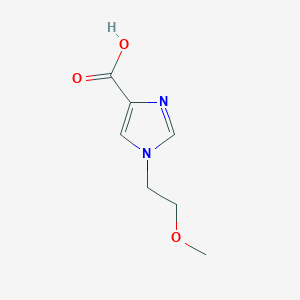


![O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B1431867.png)
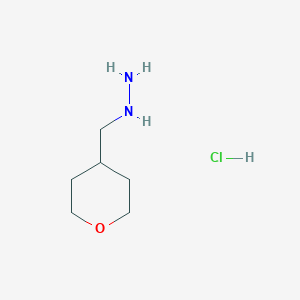

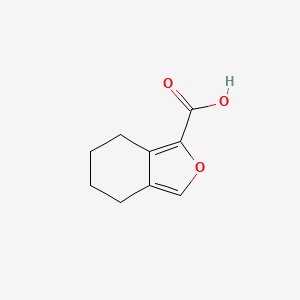
![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B1431871.png)
